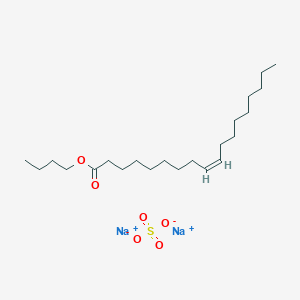

Butyl oleate sulfate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl oleate sulfate sodium salt is a compound derived from the esterification of oleic acid and butanol, followed by sulfation and neutralization. It is known for its surfactant properties, making it useful in various industrial applications. The compound is characterized by its red-brown transparent oily liquid form and its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification: Oleic acid reacts with butanol in the presence of a catalyst, typically sulfuric acid, to form butyl oleate.

Sulfation: The butyl oleate is then sulfated using concentrated sulfuric acid to produce butyl oleate sulfate.

Neutralization: The sulfated product is neutralized with sodium hydroxide to form butyl oleate sulfate sodium salt.

Industrial Production: The industrial production involves steps such as esterification, sulfation, neutralization, ethanol extraction, and de-ethanol process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Butyl oleate sulfate sodium salt can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Major Products

Oxidation: Produces various oxidized derivatives of the original compound.

Reduction: Yields reduced forms of the ester and sulfate groups.

Substitution: Results in substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Surfactant Properties

Due to its surfactant characteristics, butyl oleate sulfate sodium salt is utilized in:

- Cleansing Compositions : It is incorporated into cleansing products as a non-ethoxylated, sulfate-free anionic surfactant. This application is particularly relevant in formulations aiming to avoid traditional sulfates and ethoxylated surfactants, which are often associated with skin irritation .

- Emulsion Stabilization : The compound acts as an emulsifier in cosmetic and personal care products, enhancing the stability of oil-in-water emulsions. This property is crucial for maintaining product consistency and performance over time .

Cosmetic and Personal Care Products

This compound is widely used in:

- Skin Care Products : Its ability to condition the skin while providing cleansing properties makes it suitable for lotions, creams, and cleansers. The compound helps improve the texture and feel of these products on the skin .

- Hair Care Formulations : It is also found in shampoos and conditioners, where it contributes to cleansing while imparting conditioning benefits .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Cleansing Products | Shampoos, body washes |

| Skin Care | Moisturizers, facial cleansers |

| Hair Care | Conditioners, styling products |

| Emulsification | Oil-in-water emulsions |

Case Study on Cleansing Compositions

A study published in 2016 examined the formulation of a sulfate-free cleansing product incorporating this compound alongside nonionic surfactants and fatty esters. The results indicated that products formulated with this compound exhibited superior skin compatibility compared to those containing traditional sulfates. Participants reported less irritation and improved skin hydration post-use .

Case Study on Cosmetic Stability

Research conducted by the Cosmetic Ingredient Review assessed the stability of emulsions containing this compound over six months. The findings demonstrated that formulations maintained their physical integrity without phase separation or degradation, underscoring the compound's efficacy as an emulsifier in cosmetic applications .

Mechanism of Action

The mechanism of action of butyl oleate sulfate sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and interaction with aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Ethyl oleate: Another ester of oleic acid, used similarly as a surfactant and in biodiesel production.

Methyl oleate: Used in similar applications but has different physical properties due to the shorter alkyl chain.

Sodium dodecyl sulfate: A widely used surfactant with similar properties but different molecular structure.

Uniqueness

Butyl oleate sulfate sodium salt is unique due to its specific combination of oleic acid and butanol, providing distinct surfactant properties and industrial applications. Its ability to act as a wetting, emulsifying, and softening agent makes it particularly valuable in textile and printing industries .

Properties

Molecular Formula |

C22H42Na2O6S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

disodium;butyl (Z)-octadec-9-enoate;sulfate |

InChI |

InChI=1S/C22H42O2.2Na.H2O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2;;;1-5(2,3)4/h12-13H,3-11,14-21H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2/b13-12-;;; |

InChI Key |

CAQMWFJWGWYQCY-XJYPRCJUSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.